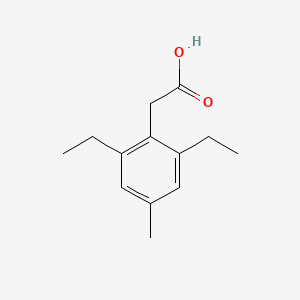

2-(2,6-diethyl-4-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2,6-diethyl-4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEARLNFHOOSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1CC(=O)O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,6-diethyl-4-methylphenyl)acetic acid involves several steps:

Formation of Grignard Reagent: 2,6-diethyl-4-methyl halogenated benzene reacts with magnesium to form a Grignard reagent.

Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,6-diethyl-4-methylphenyl)ethanol.

Oxidation: The 2-(2,6-diethyl-4-methylphenyl)ethanol is oxidized to form 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Industrial Production Methods

The industrial production of 2-(2,6-diethyl-4-methylphenyl)acetic acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions to ensure high yield and purity. The steps include the use of Grignard reagents, ethylene oxide, and oxidation processes, with careful control of reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-diethyl-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

The compound 2-(2,6-diethyl-4-methylphenyl)acetic acid , also known as DEMPA , has gained attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in scientific research, medicine, and industry, supported by comprehensive data and case studies.

Overview

- IUPAC Name : 2-(2,6-diethyl-4-methylphenyl)acetic acid

- CAS Number : 886230-72-4

- Molecular Formula : C14H20O2

- Molecular Weight : 220.31 g/mol

Pharmaceutical Development

Therapeutic Potential : DEMP has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that it can modulate pathways involved in pain perception and inflammation, making it a candidate for developing new pain relief medications.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that DEMP exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The results indicated that DEMP could serve as a lead compound for designing more potent anti-inflammatory drugs.

Mechanism of Action : Research indicates that DEMP interacts with specific receptors involved in pain signaling pathways. Its structural features allow it to bind effectively to these targets, influencing their activity.

Case Study : In vitro assays conducted on human cell lines revealed that DEMP can inhibit the release of pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by excessive inflammation, such as arthritis.

Synthetic Chemistry

Intermediate in Synthesis : DEMP is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Example Reactions :

- Esterification : DEMP can be converted into various esters for use in fragrances and flavorings.

- Alkylation Reactions : The compound can undergo alkylation to introduce additional functional groups, expanding its utility in synthetic organic chemistry.

Chemical Manufacturing

DEMP is used in the production of specialty chemicals due to its reactivity and ability to undergo various chemical transformations. It serves as a building block for the synthesis of agrochemicals and other industrial compounds.

Material Science

The compound's properties make it suitable for developing polymer additives that enhance the performance of plastics and other materials. Its incorporation can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(2,6-diethyl-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .

Comparison with Similar Compounds

Comparative Data Table

Research Implications and Gaps

Biological Activity

2-(2,6-Diethyl-4-methylphenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications.

- IUPAC Name : 2-(2,6-Diethyl-4-methylphenyl)acetic acid

- Molecular Formula : C13H18O2

- CAS Number : 886230-72-4

Synthesis

The synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid typically involves multi-step reactions starting from 3,5-diethylphenol. A notable method includes the reaction of a 2,6-diethyl-4-methylphenyl magnesium halide with ethylene oxide, followed by oxidation of the resulting alcohol .

Anti-inflammatory and Analgesic Effects

Research indicates that 2-(2,6-diethyl-4-methylphenyl)acetic acid exhibits significant anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation and alleviate pain through mechanisms that may involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

Anticancer Potential

Studies have explored the compound's potential in cancer therapy. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to be related to the modulation of key signaling pathways involved in cell growth and apoptosis .

The biological effects of 2-(2,6-diethyl-4-methylphenyl)acetic acid are thought to be mediated through:

- Enzyme Inhibition : Interaction with COX enzymes to reduce prostaglandin synthesis.

- Cell Signaling Modulation : Influencing pathways such as MAPK and PI3K/Akt that are critical for cell survival and proliferation.

Case Studies

Safety and Toxicology

While initial studies indicate promising therapeutic effects, comprehensive toxicological assessments are necessary. The IARC has categorized similar compounds with caution regarding their long-term exposure effects on human health . Further studies are warranted to establish safety profiles.

Q & A

Q. How can the concentration of 2-(2,6-diethyl-4-methylphenyl)acetic acid in solution be determined experimentally?

-

Methodological Answer : Standardize a base (e.g., NaOH) against a primary standard like potassium hydrogen phthalate (KHP) using titration. Employ a "weighing by difference" technique for accurate KHP measurement. Add phenolphthalein as an indicator and titrate until a stable pink endpoint. Calculate molarity using the formula:

Mitigate errors by ensuring precise pipetting and avoiding sample loss during transfers .

Q. What are the key considerations for synthesizing 2-(2,6-diethyl-4-methylphenyl)acetic acid derivatives?

- Methodological Answer : Use multi-component condensation reactions with readily available precursors (e.g., substituted chromenones and aldehydes). Optimize reaction conditions (solvent, temperature, catalyst) to enhance yield. Purify via recrystallization in ethanol or acetonitrile, avoiding chromatography for scalability. Monitor reaction progress using TLC and confirm purity via melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data during structural elucidation of derivatives?

- Methodological Answer : Combine spectroscopic techniques to cross-validate results:

- NMR : Assign and signals based on coupling patterns and integration ratios (e.g., aromatic protons at δ 6.8–7.2 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures. Discrepancies between predicted and observed data may arise from solvent effects or polymorphism .

Q. What strategies minimize systematic errors in titrimetric analysis of acetic acid derivatives?

- Methodological Answer :

- Calibration : Regularly standardize NaOH against KHP to account for hygroscopicity.

- Endpoint Detection : Use potentiometric titration for non-aqueous systems to avoid subjective colorimetric judgments.

- Statistical Analysis : Calculate 90% confidence intervals (e.g., ) to quantify uncertainty. Replicate trials (n ≥ 3) to identify outliers due to pipetting errors or sample degradation .

Q. How can computational methods predict the physicochemical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid?

- Methodological Answer : Utilize platforms like ACD/Labs Percepta to estimate logP (lipophilicity), pKa, and solubility. Validate predictions experimentally via shake-flask assays (for solubility) and HPLC retention time analysis (for logP). Compare results with analogs (e.g., 2-(4-ethylphenyl)propanoic acid) to infer bioavailability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.